Navacaprant

Description

NAVACAPRANT is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

selective kappa opioid receptor (KOR) antagonist

Properties

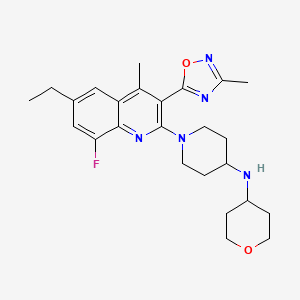

IUPAC Name |

1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32FN5O2/c1-4-17-13-20-15(2)22(25-27-16(3)30-33-25)24(29-23(20)21(26)14-17)31-9-5-18(6-10-31)28-19-7-11-32-12-8-19/h13-14,18-19,28H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOJHAJWCDJEAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=C(N=C2C(=C1)F)N3CCC(CC3)NC4CCOCC4)C5=NC(=NO5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401104655 | |

| Record name | 1-(6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401104655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2244614-14-8 | |

| Record name | 1-[6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2244614-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BTRX-335140 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244614148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BTRX-335140 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401104655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Navacaprant | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK5ILZ28KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Navacaprant (formerly known as BTRX-335140, NMRA-140), a selective kappa opioid receptor (KOR) antagonist, in the context of Major Depressive Disorder (MDD). This document details the underlying pharmacology, key preclinical and clinical findings, and the experimental methodologies used to elucidate its function.

Introduction: The Rationale for Targeting the Kappa Opioid Receptor in MDD

Major Depressive Disorder is a debilitating condition with a significant unmet medical need, as many patients do not respond adequately to existing therapies. The dynorphin/kappa opioid receptor (KOR) system has emerged as a promising therapeutic target.[1] Activation of KORs by its endogenous ligand, dynorphin, particularly in response to stress, is associated with dysphoria, anhedonia, and depressive-like states.[1][2] this compound is a novel, potent, and selective KOR antagonist designed to block the activity of this system, thereby offering a new mechanistic approach for the treatment of MDD.[3]

Molecular Mechanism of Action: Selective KOR Antagonism

This compound functions as a competitive antagonist at the kappa opioid receptor.[3] KORs are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi/o). The binding of an agonist, such as dynorphin, to the KOR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. This signaling ultimately results in a reduction of neurotransmitter release.

This compound's antagonism of the KOR is intended to prevent these downstream effects. By blocking the binding of dynorphin, this compound is hypothesized to disinhibit downstream signaling pathways, including those that regulate dopamine release in key brain regions associated with reward and motivation, such as the nucleus accumbens.

Signaling Pathway

The proposed signaling pathway for this compound's action is depicted below. In a state of stress or depression, increased dynorphin release activates KORs, leading to the inhibition of dopamine release and downstream signaling pathways like the cAMP response element-binding protein (CREB) pathway, contributing to depressive symptoms. This compound blocks this activation, thereby restoring dopamine signaling and potentially alleviating symptoms of depression.

References

The Vicious Cycle of Anhedonia: Unraveling the Role of the Kappa Opioid Receptor in Depression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Anhedonia, the diminished ability to experience pleasure, is a core symptom of major depressive disorder (MDD) and a significant predictor of poor treatment outcomes. Emerging evidence has implicated the endogenous dynorphin/kappa opioid receptor (KOR) system as a critical mediator in the pathophysiology of anhedonia and depression.[1][2] Stress, a major precipitating factor for depressive episodes, triggers the release of dynorphin, which in turn activates KORs in key brain regions associated with reward and motivation.[3][4] This activation leads to a cascade of neurobiological events that ultimately suppress dopamine signaling, a neurotransmitter crucial for pleasure and reward, thereby driving anhedonic and depressive-like states.[5] Consequently, KOR antagonists have emerged as a promising novel therapeutic strategy for the treatment of depression, with several candidates currently under clinical investigation. This technical guide provides a comprehensive overview of the role of KORs in anhedonia and depression, detailing the underlying signaling pathways, summarizing key preclinical and clinical findings, and providing detailed methodologies for relevant experimental protocols.

The Dynorphin/KOR System: A Key Player in Stress-Induced Anhedonia

The dynorphin/KOR system is a crucial component of the brain's response to stress. Under stressful conditions, there is an increased release of the endogenous opioid peptide dynorphin, which binds to and activates KORs. This activation is not localized but occurs in several limbic brain regions integral to mood regulation, including the nucleus accumbens (NAc), ventral tegmental area (VTA), amygdala, and hippocampus.

Activation of KORs has been consistently shown to produce aversive and pro-depressive-like effects in both human and animal studies. In humans, KOR agonists induce feelings of dysphoria and malaise. In rodents, administration of KOR agonists mimics many of the behavioral consequences of stress, including anhedonia, increased immobility in the forced swim test (a measure of behavioral despair), and social withdrawal. Conversely, blockade of KORs with selective antagonists has been demonstrated to have antidepressant-like effects, preventing or reversing stress-induced behavioral deficits.

KOR Signaling Pathways in Anhedonia and Depression

KORs are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory Gαi/o subunit. Upon activation by dynorphin or exogenous agonists, KORs initiate a complex network of intracellular signaling cascades that ultimately lead to the suppression of neuronal activity and the promotion of depressive-like states.

G-Protein-Dependent Signaling

Activation of the Gαi/o subunit by KORs leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This reduction in cAMP can influence the activity of various downstream effectors, including protein kinase A (PKA).

A critical consequence of KOR-mediated G-protein activation is the modulation of ion channel activity. Specifically, the Gβγ subunits released upon Gαi/o activation directly interact with and open G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, hyperpolarizing the neuron and making it less likely to fire an action potential, thus exerting an inhibitory effect on neuronal excitability.

β-Arrestin-Dependent Signaling and Kinase Cascades

In addition to G-protein signaling, KOR activation also recruits β-arrestin proteins, which mediate receptor desensitization and internalization, and also act as scaffolds for various kinase signaling pathways. This β-arrestin-dependent signaling is increasingly recognized as a key contributor to the aversive and pro-depressive effects of KOR activation.

A major downstream effector of KOR-mediated β-arrestin signaling is the p38 mitogen-activated protein kinase (MAPK) pathway. Activation of p38 MAPK has been shown to be necessary for KOR-dependent aversive behaviors and stress-induced immobility. Pharmacological inhibition of p38 MAPK blocks these KOR-mediated effects.

KORs can also activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, another member of the MAPK family. However, the role of ERK1/2 in KOR-mediated depression-like behaviors is more complex and appears to be distinct from that of p38 MAPK.

Regulation of Gene Expression via CREB

The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in neuronal plasticity and has been implicated in the pathophysiology of depression. Activation of CREB in the nucleus accumbens has been linked to anhedonia-like effects and aversive responses. This effect is thought to be mediated, at least in part, by the CREB-dependent upregulation of dynorphin expression, creating a feed-forward loop that enhances KOR signaling and promotes a depressive-like state.

KOR-Mediated Modulation of the Dopamine System

The mesolimbic dopamine system, originating in the VTA and projecting to the NAc, is a central circuit for processing reward and motivation. Dysfunction in this pathway is a key neurobiological feature of anhedonia. The dynorphin/KOR system exerts a powerful inhibitory influence on the dopamine system at multiple levels.

KORs are expressed on the cell bodies of dopamine neurons in the VTA and on their terminals in the NAc. Activation of KORs on VTA dopamine neurons leads to hyperpolarization and a decrease in their firing rate, mediated by the activation of GIRK channels. At the presynaptic terminals in the NAc, KOR activation inhibits the release of dopamine. This dual action of KORs effectively dampens dopamine signaling in the NAc, leading to a reduction in the ability to experience pleasure and motivation.

Preclinical and Clinical Evidence

A substantial body of preclinical evidence from rodent models of depression and anhedonia supports the critical role of the KOR system. Furthermore, these findings have translated to promising results in clinical trials of KOR antagonists.

Preclinical Data

The effects of KOR agonists and antagonists have been extensively studied in various animal models. The data consistently demonstrate that KOR activation promotes depressive-like behaviors, while KOR antagonism has antidepressant and anti-anhedonic effects.

| Behavioral Assay | KOR Agonist (e.g., U50,488H, U69,593) | KOR Antagonist (e.g., nor-BNI, JDTic) | Key Findings | References |

| Forced Swim Test | Increases immobility time | Decreases immobility time | KOR activation promotes behavioral despair, which is reversed by KOR blockade. | |

| Sucrose Preference Test | Decreases sucrose preference | Prevents or reverses stress-induced decreases in sucrose preference | KOR activation induces anhedonia, while KOR antagonism restores hedonic responses. | |

| Social Defeat Stress | Exacerbates social avoidance | Prevents the development of social avoidance | The KOR system is crucial for the development of social withdrawal following chronic stress. | |

| Intracranial Self-Stimulation (ICSS) | Increases reward thresholds | Blocks stress-induced increases in reward thresholds | KOR activation reduces the rewarding value of brain stimulation, indicative of anhedonia. | |

| Conditioned Place Aversion (CPA) | Induces CPA | Blocks KOR agonist-induced CPA | KOR activation is aversive. |

Clinical Data

The promising preclinical data have spurred the clinical development of KOR antagonists for the treatment of MDD. Several compounds have been investigated in clinical trials, with some showing encouraging results, particularly in patients with anhedonia.

| Compound | Mechanism | Clinical Trial Phase | Key Findings | References |

| Aticaprant (CERC-501, JNJ-67953964) | Selective KOR Antagonist | Phase 2 | Showed a significant reduction in depressive symptoms and improvement in measures of anhedonia as an adjunctive therapy. | |

| Navacaprant | Selective KOR Antagonist | Phase 2/3 | In development as a monotherapy for MDD. | |

| JDTic | Selective KOR Antagonist | Phase 1 (discontinued) | Halted due to clinical toxicity concerns. | |

| ALKS 5461 (Buprenorphine/Samidorphan) | Partial µ-opioid agonist/KOR antagonist | Phase 3 (FDA not approved for MDD) | Showed mixed results in clinical trials for treatment-resistant depression. |

Experimental Protocols

This section provides detailed methodologies for key behavioral assays used to study the role of the KOR system in anhedonia and depression.

Forced Swim Test (FST) in Rodents

The FST is a widely used behavioral assay to screen for antidepressant-like activity. It is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments typically reduce the duration of this immobility.

Materials:

-

Cylindrical glass or plastic container (for mice: 20 cm diameter, 30 cm height; for rats: 20 cm diameter, 40 cm height)

-

Water (23-25°C)

-

Video recording and analysis software (optional, but recommended for unbiased scoring)

-

Towels for drying the animals

Procedure:

-

Habituation (for rats): On day 1, place each rat individually into the cylinder filled with water (to a depth of 30 cm) for a 15-minute pre-swim session. This is to induce a stable baseline of immobility.

-

Test Session (for rats): 24 hours after the pre-swim, place the rats back into the cylinder for a 5-minute test session.

-

Test Session (for mice): Mice are typically tested in a single 6-minute session without a pre-swim. The first 2 minutes are considered a habituation period and are not scored.

-

Behavioral Scoring: During the test session (last 4 minutes for mice, entire 5 minutes for rats), record the duration of immobility. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

-

Data Analysis: Calculate the total time spent immobile for each animal. Compare the immobility times between different treatment groups (e.g., vehicle, KOR agonist, KOR antagonist) using appropriate statistical tests (e.g., t-test or ANOVA).

Sucrose Preference Test (SPT)

The SPT is the most widely used assay to measure anhedonia in rodents. It is based on the innate preference of rodents for sweet solutions over plain water. A reduction in sucrose preference is interpreted as a sign of anhedonia.

Materials:

-

Two identical drinking bottles per cage

-

1% sucrose solution

-

Tap water

-

Scale for weighing the bottles

Procedure:

-

Habituation: For 48 hours, habituate the animals to the two-bottle setup by providing them with two bottles of water.

-

Sucrose Habituation: For the next 48 hours, provide the animals with one bottle of 1% sucrose solution and one bottle of water. Switch the position of the bottles every 24 hours to avoid place preference.

-

Baseline Measurement: Following habituation, deprive the animals of food and water for 12-24 hours. Then, present them with one bottle of 1% sucrose solution and one bottle of water for a 1-2 hour test period. Weigh the bottles before and after the test to determine the consumption of each liquid.

-

Stress Induction (if applicable): To model stress-induced anhedonia, subject the animals to a chronic stress paradigm (e.g., chronic unpredictable stress, social defeat) for several weeks.

-

Post-Stress Test: After the stress period, repeat the sucrose preference test as described in step 3.

-

Data Analysis: Calculate the sucrose preference percentage for each animal using the formula: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100. Compare the sucrose preference between different groups and time points.

References

- 1. Sex Differences in the Effects of a Kappa Opioid Receptor Antagonist in the Forced Swim Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling Events Initiated by Kappa Opioid Receptor Activation: Quantification and Immunocolocalization Using Phospho-Selective KOR, p38 MAPK, and KIR 3.1 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Sex Differences in the Effects of a Kappa Opioid Receptor Antagonist in the Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kappa Opioid Receptor-Induced Aversion Requires p38 MAPK Activation in VTA Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Introduction

Navacaprant (formerly known as BTRX-335140 and NMRA-140) is a potent and highly selective kappa-opioid receptor (KOR) antagonist under investigation for the treatment of major depressive disorder (MDD). The dynorphin/KOR system is implicated in the pathophysiology of stress-related disorders, including depression, with evidence suggesting that its overactivation contributes to anhedonia and depressive-like states. By blocking the KOR, this compound is hypothesized to modulate the dopamine and reward processing pathways, thereby exerting antidepressant effects. This technical guide provides an in-depth overview of the preclinical evidence supporting the antidepressant potential of this compound, focusing on its pharmacological profile and effects in animal models.

Pharmacological Profile

This compound has demonstrated high affinity and selectivity for the human kappa-opioid receptor in vitro.

Receptor Binding and Functional Activity

Preclinical studies have characterized the binding affinity and functional antagonist activity of this compound at opioid receptors. These studies typically utilize competitive binding assays with radiolabeled ligands and functional assays measuring the inhibition of agonist-induced signaling.

Table 1: In Vitro Opioid Receptor Antagonist Activity of this compound

| Receptor | Assay Type | Parameter | Value (µM) | Selectivity vs. KOR |

| Human KOR | Functional Antagonist Assay | IC50 | 0.029 | - |

| Human MOR | Functional Antagonist Assay | IC50 | 3.3 | ~114-fold |

| Human DOR | Functional Antagonist Assay | IC50 | >10 | >345-fold |

Data from functional assays in CHO-K1 cells expressing human opioid receptors.[1]

This compound exhibits over 300-fold selectivity for the KOR compared to the mu-opioid receptor.[2] In functional assays, this compound demonstrated potent antagonist properties at the KOR with an IC50 of 0.029 µM.[1] In contrast, its antagonist activity at the mu-opioid receptor (MOR) and delta-opioid receptor (DOR) was significantly weaker, with IC50 values of 3.3 µM and >10 µM, respectively.[1] Importantly, this compound showed no agonist activity at any of the opioid receptor subtypes (EC50 > 10 µM).[1]

Experimental Protocols: In Vitro Pharmacology

Receptor Functional Assays:

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing human KOR, MOR, or DOR were used.

-

Assay Principle: The ability of this compound to antagonize agonist-stimulated signaling was measured. This is often done by quantifying the inhibition of a downstream signaling event, such as the modulation of cyclic AMP (cAMP) levels or receptor internalization.

-

Procedure:

-

Cells are incubated with varying concentrations of this compound.

-

A known opioid receptor agonist is added to stimulate the receptor.

-

The cellular response (e.g., change in cAMP levels) is measured.

-

IC50 values are calculated by determining the concentration of this compound required to inhibit 50% of the maximal agonist response.

-

In Vivo Target Engagement and Pharmacodynamics

The in vivo antagonist activity of this compound has been confirmed in rodent models through the blockade of KOR agonist-induced physiological responses.

Table 2: In Vivo Pharmacodynamic Effects of this compound

| Animal Model | Assay | Agonist | This compound Dose (p.o.) | Effect |

| Mice & Rats | Prolactin Release | KOR Agonist | 10, 30 mg/kg | Significantly reduced KOR agonist-stimulated prolactin release. |

| Mice | Tail-Flick Assay | KOR Agonist | 10-30 mg/kg (i.p.) | Dose-dependently abolished KOR-agonist induced analgesia. |

These studies confirm that orally administered this compound can access the central nervous system and effectively antagonize KOR function in living animals.

Experimental Protocols: In Vivo Pharmacodynamics

KOR Agonist-Induced Prolactin Release:

-

Animal Model: Male mice and rats.

-

Procedure:

-

Animals are pre-treated with this compound or vehicle via oral gavage (p.o.).

-

A KOR agonist is administered to stimulate prolactin release.

-

Blood samples are collected at specified time points.

-

Plasma prolactin levels are measured using an appropriate immunoassay.

-

The ability of this compound to reduce the agonist-induced increase in prolactin is quantified.

-

Tail-Flick Assay:

-

Animal Model: Male mice.

-

Procedure:

-

A baseline tail-flick latency to a thermal stimulus (e.g., a focused beam of light) is determined.

-

Animals are administered a KOR agonist to induce analgesia (increase in tail-flick latency).

-

This compound or vehicle is administered intraperitoneally (i.p.) prior to the KOR agonist.

-

Tail-flick latencies are measured again at various time points after agonist administration.

-

The reversal of agonist-induced analgesia by this compound is assessed.

-

Preclinical Models of Antidepressant-Like Effects

While direct quantitative data for this compound in classical depression models like the forced swim test and sucrose preference test are not extensively published in peer-reviewed literature, the well-established role of KOR antagonism in these paradigms provides strong indirect evidence for its potential antidepressant effects. KOR antagonists are known to produce antidepressant-like effects in these models.

Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for potential antidepressant drugs. The test is based on the observation that animals, when placed in an inescapable cylinder of water, will eventually cease active escape behaviors and adopt an immobile posture. Antidepressant treatments typically reduce the duration of this immobility.

Expected Outcome for a KOR Antagonist like this compound: Based on the literature for other KOR antagonists, it is anticipated that this compound would decrease the immobility time in the FST, an effect indicative of an antidepressant-like profile.

Sucrose Preference Test (SPT)

The SPT is a measure of anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure. Rodents naturally prefer sweet solutions over water. A decrease in sucrose preference is interpreted as an anhedonic-like state.

Expected Outcome for a KOR Antagonist like this compound: In animal models of depression where sucrose preference is reduced (e.g., chronic stress models), treatment with a KOR antagonist like this compound would be expected to restore the preference for the sucrose solution.

Signaling Pathways and Experimental Workflows

Caption: KOR Signaling Pathway in Stress and Depression.

Caption: Forced Swim Test Experimental Workflow.

Caption: Sucrose Preference Test Experimental Workflow.

Conclusion

The preclinical data for this compound strongly support its development as a novel antidepressant. Its high potency and selectivity for the KOR, combined with demonstrated in vivo target engagement, provide a solid pharmacological basis for its mechanism of action. While specific data from classical antidepressant screening models are not yet widely published, the well-established role of KOR antagonism in mediating antidepressant-like effects in these paradigms suggests a high probability of efficacy for this compound. Further publication of preclinical behavioral studies will be valuable in fully elucidating its antidepressant profile. The information regarding its activity at the vasopressin V1b receptor remains to be disclosed. Overall, this compound represents a promising, mechanistically distinct approach for the treatment of major depressive disorder.

References

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Navacaprant (also known as NMRA-140, BTRX-335140, and CYM-53093) is a potent, orally bioavailable, and highly selective antagonist of the kappa opioid receptor (KOR).[1] While its primary clinical development has focused on Major Depressive Disorder (MDD), its unique mechanism of action holds significant promise for a range of other neuropsychiatric conditions.[2] This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the exploration of this compound's therapeutic potential beyond MDD, with a focus on anxiety disorders, substance use disorders, and bipolar depression.

The dynorphin/KOR system is a critical mediator of stress, anhedonia, and dysphoria.[2][3] Chronic stress leads to the upregulation of this system, contributing to the negative affective states characteristic of several mood and anxiety disorders. By blocking the interaction of dynorphin with KOR, this compound is hypothesized to mitigate the downstream effects of stress on the brain's reward and emotional circuits.[4]

Pharmacological Profile of this compound

This compound's therapeutic potential is underpinned by its high affinity and selectivity for the KOR. In vitro studies have demonstrated its potent antagonism at the human KOR, with significantly lower affinity for the mu (MOR) and delta (DOR) opioid receptors. This selectivity is crucial for minimizing off-target effects, such as the abuse potential associated with MOR agonists or other undesirable side effects.

Quantitative Data: Receptor Binding Affinity

| Compound | Receptor | IC50 (μM) | Selectivity (vs. KOR) | Reference |

| This compound | KOR | 0.029 | - | |

| MOR | 3.3 | ~114-fold | ||

| DOR | >10 | >345-fold |

Table 1: In vitro binding affinities of this compound for human opioid receptors.

Potential Therapeutic Application: Bipolar Depression

Recognizing the shared pathophysiology of anhedonia and mood dysregulation between MDD and bipolar depression, a Phase 2 clinical trial was initiated to evaluate this compound in patients with bipolar II disorder.

Clinical Investigation: Bipolar Depression

A randomized, double-blind, placebo-controlled Phase 2 study (NCT06429722) was designed to assess the efficacy and safety of 80 mg once-daily this compound monotherapy in approximately 60 patients with a moderate-to-severe major depressive episode associated with bipolar II disorder. The primary endpoint was the change in the Montgomery–Åsberg Depression Rating Scale (MADRS) score at Week 6. Key secondary endpoints included measures of anhedonia. Topline data from this study were anticipated in the second half of 2025. However, in March 2025, it was announced that this trial was being discontinued to prioritize resources for the ongoing MDD program.

Potential Therapeutic Application: Anxiety Disorders

The dynorphin/KOR system is intricately involved in the neurocircuitry of fear and anxiety. Preclinical studies with other selective KOR antagonists have consistently demonstrated anxiolytic-like effects in various animal models.

Preclinical Rationale and Evidence

While specific preclinical data for this compound in animal models of anxiety, such as the elevated plus maze (EPM), have not been publicly released, the anxiolytic potential of selective KOR antagonism is well-established. Studies with the selective KOR antagonists JDTic and nor-binaltorphimine (nor-BNI) have shown a dose-dependent increase in the time spent in the open arms of the EPM, an indicator of reduced anxiety-like behavior in rodents. These findings provide a strong rationale for investigating this compound's efficacy in anxiety disorders.

Potential Therapeutic Application: Substance Use Disorders

The KOR system plays a crucial role in the negative affective states associated with drug withdrawal and stress-induced relapse. KOR activation is known to produce dysphoria and aversive states, which are key drivers of continued drug use and relapse. Consequently, KOR antagonists are being investigated as a potential therapeutic strategy to mitigate these effects and prevent relapse.

Preclinical Rationale and Evidence

Preclinical studies using the conditioned place preference (CPP) paradigm have demonstrated that KOR antagonists can block the rewarding effects of drugs of abuse and attenuate drug-seeking behavior. For instance, the KOR antagonist nor-BNI has been shown to block stress-induced reinstatement of nicotine preference in mice. While direct evidence for this compound in CPP models is not yet available, its potent and selective KOR antagonism suggests it could be a valuable candidate for further investigation in substance use disorders. A study did show that this compound did not alter extracellular dopamine concentrations in the nucleus accumbens, a key brain region in reward and addiction, suggesting it does not have intrinsic rewarding properties that could lead to abuse.

Experimental Protocols

In Vitro Opioid Receptor Binding Assay

Objective: To determine the binding affinity (IC50) of a test compound for the kappa, mu, and delta opioid receptors.

Methodology:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human KOR, MOR, or DOR are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Radioligand Binding Assay: Cell membranes are incubated with a specific radioligand for each receptor (e.g., [3H]-U69,593 for KOR, [3H]-DAMGO for MOR, [3H]-DPDPE for DOR) and varying concentrations of the test compound.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To assess the anxiolytic-like effects of a test compound in rodents.

Methodology:

-

Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.

-

Acclimation: Animals are habituated to the testing room for at least 60 minutes prior to testing.

-

Drug Administration: The test compound or vehicle is administered at a predetermined time before the test.

-

Test Procedure: Each animal is placed in the center of the maze facing an open arm and allowed to explore freely for a set period (e.g., 5 minutes).

-

Data Collection: The session is recorded by an overhead video camera, and software is used to score the time spent in and the number of entries into the open and closed arms.

-

Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Conditioned Place Preference (CPP) for Reward and Aversion

Objective: To evaluate the rewarding or aversive properties of a drug and the ability of a test compound to block these effects.

Methodology:

-

Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

-

Pre-Conditioning (Baseline): On the first day, animals are allowed to freely explore all compartments to determine any initial preference.

-

Conditioning: Over several days, animals receive injections of the drug of abuse (e.g., cocaine, morphine) and are confined to one compartment, and on alternate days, they receive vehicle injections and are confined to the other compartment.

-

Test Day: Animals are placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.

-

Testing of Antagonist Effects: To test the effect of an antagonist like this compound, it would be administered prior to the conditioning sessions with the drug of abuse to see if it can prevent the formation of the place preference.

Visualizations

Signaling Pathways

Caption: KOR signaling pathway and the antagonistic action of this compound.

Experimental Workflows

Caption: Experimental workflow for the Elevated Plus Maze (EPM) test.

Caption: Experimental workflow for the Conditioned Place Preference (CPP) test.

Conclusion

This compound's potent and selective antagonism of the KOR presents a compelling therapeutic rationale for its investigation in a range of neuropsychiatric disorders beyond MDD. The well-established role of the dynorphin/KOR system in stress, anxiety, and addiction provides a strong foundation for exploring this compound's potential in anxiety disorders and substance use disorders. While the clinical development in bipolar depression has been halted, the scientific premise remains. Further preclinical studies to confirm its efficacy in relevant animal models, followed by well-designed clinical trials, are warranted to fully elucidate the therapeutic breadth of this promising compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound, a Novel and Highly Selective Kappa Opioid Receptor Antagonist, in Adults With Major Depressive Disorder: A Randomized, Double-Blind Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neumoratx.com [neumoratx.com]

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Navacaprant (formerly NMRA-140) is a potent and highly selective kappa opioid receptor (KOR) antagonist that has been investigated as a monotherapy for Major Depressive Disorder (MDD). The rationale for its development is rooted in the well-documented role of the endogenous KOR system, and its ligand dynorphin, in mediating stress, anhedonia, and depressive-like states. The KOR system acts as a critical modulator of the brain's reward pathways, primarily by inhibiting dopamine release in key regions like the nucleus accumbens (NAc). By blocking this inhibitory tone, this compound is hypothesized to restore dopaminergic function and alleviate core symptoms of depression, particularly anhedonia.

This technical guide provides an in-depth examination of the neurobiological underpinnings of this compound's effects on reward pathways. It consolidates preclinical data on its pharmacological profile, details the mechanism of action at a synaptic level, and presents quantitative data from recent clinical trials. Methodologies for key experiments are described to provide context for the presented data. While initial Phase 2 results were promising, subsequent Phase 3 data have introduced complexities regarding its efficacy, underscoring the intricate challenge of targeting this system for therapeutic gain.

The Kappa Opioid System and Reward Pathway Dysregulation

The brain's reward system, primarily the mesolimbic dopamine pathway, is central to motivation, pleasure, and reinforcement learning. This pathway includes dopaminergic neurons originating in the Ventral Tegmental Area (VTA) that project to the Nucleus Accumbens (NAc).[1][2] Phasic dopamine release in the NAc is a key event in processing rewarding stimuli.[3][4][5]

The endogenous opioid system, consisting of mu, delta, and kappa receptors, powerfully modulates this circuit. While mu-opioid receptor activation is generally associated with reward and analgesia, activation of the kappa opioid receptor (KOR) by its endogenous ligand, dynorphin, often produces opposing effects, including dysphoria, aversion, and a reduction in dopamine release.

Under conditions of chronic stress, a key contributor to MDD, the dynorphin/KOR system can become hyperactive. This hyperactivity leads to a tonic inhibition of dopamine release in the NAc, blunting the response to rewarding stimuli and contributing to anhedonia, a core symptom of depression.

This compound: Mechanism of Action

This compound is a highly selective KOR antagonist. Its therapeutic hypothesis is centered on disinhibiting the dopamine system. By binding to and blocking KORs on VTA dopamine neuron terminals in the NAc (and potentially on GABAergic interneurons in the VTA), this compound prevents dynorphin from exerting its inhibitory effect. This "release of the brake" is intended to normalize dopamine transmission, thereby restoring the capacity to experience pleasure and respond to rewarding stimuli.

Preclinical studies have confirmed that this compound is a potent KOR antagonist with high selectivity over other opioid receptors and demonstrates no agonist (activating) properties. Interestingly, one preclinical study noted that this compound did not alter basal extracellular dopamine concentrations in the NAc shell of freely-moving rats, suggesting its effect may be more pronounced in states of KOR system hyperactivity, such as those induced by stress.

References

- 1. labs.neuroscience.mssm.edu [labs.neuroscience.mssm.edu]

- 2. pA2 Online - Volume 3 - Issue 3 - Neuronal pathways involved in reward and addiction [pa2online.org]

- 3. Dopamine release in the nucleus accumbens core signals perceived saliency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine Release in the Nucleus Accumbens Core Encodes the General Excitatory Components of Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How Does Dopamine Release in the Nucleus Accumbens Core Relate to Encoding of a Pavlovian Incentive Stimulus? - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhedonia, the diminished ability to experience pleasure, is a core symptom of major depressive disorder (MDD) and is often induced by chronic stress. The kappa opioid receptor (KOR) system has emerged as a key player in the pathophysiology of stress-induced anhedonia. Navacaprant (formerly BTRX-335140, NMRA-140), a potent and highly selective KOR antagonist, is being investigated as a novel therapeutic for MDD. This technical guide provides an in-depth overview of the mechanism of action of this compound and its impact on stress-induced anhedonia models, integrating both preclinical concepts and clinical trial data. This document details the experimental protocols for key preclinical stress models, presents available quantitative data in structured tables, and visualizes complex pathways and workflows using Graphviz diagrams.

The Kappa Opioid Receptor System and Stress-Induced Anhedonia

Chronic stress leads to the upregulation of the endogenous KOR ligand, dynorphin, in brain regions critical for reward and motivation, such as the nucleus accumbens (NAc) and the ventral tegmental area (VTA). The activation of KORs by dynorphin has an inhibitory effect on dopamine release, a key neurotransmitter in the brain's reward pathway. This reduction in dopaminergic signaling is believed to be a primary driver of anhedonia.[1]

This compound is a highly selective KOR antagonist with a 300-fold selectivity for the KOR over the mu-opioid receptor.[2] By blocking the binding of dynorphin to KORs, this compound is hypothesized to disinhibit dopamine neurons, thereby restoring normal reward processing and alleviating anhedonia.[3]

Signaling Pathway of KOR-Mediated Anhedonia and this compound's Intervention

Preclinical Assessment in Stress-Induced Anhedonia Models

Preclinical animal models are crucial for evaluating the efficacy of novel antidepressants in treating anhedonia. The following sections detail the protocols for two widely used models: Chronic Unpredictable Stress (CUS) and Social Defeat Stress.

Chronic Unpredictable Stress (CUS) Model

The CUS model exposes rodents to a series of mild, unpredictable stressors over several weeks to induce a state of helplessness and anhedonia, mimicking aspects of human depression.

-

Animals: Male C57BL/6J mice are commonly used.

-

Housing: Animals are single-housed to prevent social buffering.

-

Stress Regimen: For 4-6 weeks, mice are subjected to a daily, unpredictable stressor. The stressors are varied to prevent habituation and can include:

-

Cage tilt (45°)

-

Wet bedding

-

Overnight illumination

-

Stroboscopic lighting

-

White noise

-

Forced swim in cold water (4°C)

-

Restraint stress

-

Social stress (e.g., housing with an aggressive mouse)

-

-

Behavioral Assessment: Anhedonia is primarily assessed using the Sucrose Preference Test.

-

Habituation: Mice are habituated to a two-bottle choice of 1% sucrose solution for 48 hours.

-

Baseline Measurement: Following habituation, mice are given a choice between a bottle of 1% sucrose solution and a bottle of water for 24 hours. The position of the bottles is swapped after 12 hours to avoid place preference.

-

Post-Stress Measurement: The SPT is repeated after the CUS protocol.

-

Calculation: Sucrose preference is calculated as: (Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))) * 100%. A significant decrease in sucrose preference in the stressed group compared to the control group indicates anhedonia.

Social Defeat Stress Model

This model utilizes the resident-intruder paradigm to induce a depressive-like phenotype, including social avoidance and anhedonia, in rodents.

-

Animals: Male C57BL/6J mice (intruders) and larger, aggressive CD-1 mice (residents) are used.

-

Stress Procedure: For 10 consecutive days, the intruder mouse is placed in the home cage of a resident mouse for 5-10 minutes, during which it is physically defeated.

-

Sensory Contact: After the physical interaction, the intruder is housed in the same cage but separated from the resident by a perforated divider, allowing for continuous sensory (visual, olfactory, auditory) stress for the remainder of the 24-hour period.

-

Behavioral Assessment: Social avoidance is assessed by measuring the time the intruder spends in an interaction zone with a novel mouse. Anhedonia is measured using the Sucrose Preference Test.

Preclinical Efficacy of Selective KOR Antagonists

While specific quantitative preclinical data for this compound in stress-induced anhedonia models are not extensively published, studies on other selective KOR antagonists provide evidence for the therapeutic potential of this class of compounds. The following table summarizes representative data from a study using the short-acting KOR antagonist AZ-MTAB in a social defeat stress model.[4]

Table 1: Effect of a Selective KOR Antagonist (AZ-MTAB) on Sucrose Preference in Mice Subjected to Social Defeat Stress

| Treatment Group | Sucrose Preference (%) - Males | Sucrose Preference (%) - Females |

| Control + Vehicle | ~90% | ~90% |

| Control + AZ-MTAB | ~90% | ~90% |

| Social Defeat + Vehicle | ~70% | ~75% |

| Social Defeat + AZ-MTAB | ~90% | ~90% |

*p < 0.0001 compared to Control + Vehicle. Data are approximations based on graphical representations in the cited source.[4]

These data demonstrate that social defeat stress significantly reduces sucrose preference, indicative of anhedonia, and that pretreatment with a selective KOR antagonist can prevent this deficit. A conference abstract has indicated that this compound (as BTRX-335140) also blocks sucrose-anhedonia in a social defeat model, though the quantitative data were not presented.

Clinical Evidence of this compound in Major Depressive Disorder

This compound has been evaluated in Phase 2 and Phase 3 clinical trials for the treatment of MDD. A key secondary endpoint in these studies was the change in anhedonia, as measured by the Snaith-Hamilton Pleasure Scale (SHAPS).

Phase 2 Clinical Trial (NCT04221230)

This randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of this compound 80 mg once daily in adults with MDD.

Table 2: Change from Baseline in SHAPS Score in the Phase 2 Trial of this compound

| Population | Timepoint | This compound (80 mg) | Placebo | Least Squares Mean Difference (LSMD) | p-value |

| Efficacy Population | Week 4 | - | - | -2.8 | 0.004 |

| Week 8 | - | - | -3.4 | 0.002 | |

| Moderate-to-Severe MDD | Week 8 | - | - | -4.8 | 0.001 |

Data from the prespecified last-observation-carried-forward (LOCF) analysis.

In the Phase 2 study, this compound demonstrated a statistically significant improvement in symptoms of anhedonia compared to placebo.

Phase 3 Clinical Trial (KOASTAL-1)

The KOASTAL-1 study was the first of three Phase 3 trials evaluating this compound as a monotherapy for MDD. The study did not meet its primary endpoint for the overall reduction in depressive symptoms.

Table 3: Change from Baseline in SHAPS Score in the KOASTAL-1 Phase 3 Trial

| Population | Timepoint | This compound (80 mg) Change from Baseline | Placebo Change from Baseline |

| Overall Population | Week 6 | - | - |

| Female Participants | Week 6 | -7.2 | -4.9 |

While the overall study did not meet its secondary endpoint for anhedonia, a greater numerical improvement was observed in female participants receiving this compound compared to placebo.

Conclusion and Future Directions

The kappa opioid receptor system is a compelling target for the treatment of stress-induced anhedonia. This compound, a selective KOR antagonist, has shown promise in alleviating anhedonic symptoms in a Phase 2 clinical trial for MDD. While detailed preclinical data for this compound in stress-induced anhedonia models are not yet widely published, the available information and data from other selective KOR antagonists support its mechanism of action. The mixed results from the Phase 3 KOASTAL-1 study highlight the complexities of treating MDD and anhedonia.

Future research should focus on the publication of detailed preclinical studies with this compound to further elucidate its effects in animal models of stress-induced anhedonia. Additionally, further analysis of the clinical trial data, particularly the observed sex differences, may provide valuable insights for future clinical development and patient stratification. The ongoing and planned clinical trials in the KOASTAL program will be critical in determining the ultimate therapeutic potential of this compound for individuals suffering from MDD and anhedonia.

References

- 1. Frontiers | The Kappa Opioid Receptor: From Addiction to Depression, and Back [frontiersin.org]

- 2. Preclinical and clinical efficacy of kappa opioid receptor antagonists for depression: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Acute inhibition of kappa opioid receptors before stress blocks depression-like behaviors in California mice - PMC [pmc.ncbi.nlm.nih.gov]

Navacaprant, also known as BTRX-335140, is a novel, potent, and selective kappa opioid receptor (KOR) antagonist that has been investigated for the treatment of major depressive disorder (MDD).[1][2][3] This technical guide provides an in-depth overview of its chemical properties, synthesis, and the signaling pathways it modulates.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine.[2][4] Its chemical and physical properties are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine |

| Molecular Formula | C25H32FN5O2 |

| Molecular Weight | 453.55 g/mol |

| SMILES | CCC1=CC2=C(C(=C(N=C2C(=C1)F)N3CCC(CC3)NC4CCOCC4)C5=NC(=NO5)C)C |

| InChIKey | CQOJHAJWCDJEAT-UHFFFAOYSA-N |

| Developmental Codes | BTRX-335140, BTRX-140, CYM-53093, NMRA-335140, NMRA-140 |

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of the kappa opioid receptor (KOR). The KOR system, along with its endogenous ligand dynorphin, plays a crucial role in regulating mood, stress, and reward pathways. In response to stress, dynorphin is released and activates KORs, which can lead to dysphoria and depressive-like states. By blocking this interaction, this compound is designed to alleviate these symptoms.

The drug modulates multiple neurotransmitter systems, including the dopamine reward processing pathways. Preclinical and clinical studies have suggested that by antagonizing KORs, this compound may have antidepressant and anxiolytic effects.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Receptor Binding Affinity

This compound exhibits high selectivity for the kappa opioid receptor over the mu (μ) and delta (δ) opioid receptors. This selectivity is crucial for minimizing off-target effects. The antagonist activities at these receptors are summarized below.

| Receptor | IC50 (nM) |

| Kappa Opioid Receptor (κOR) | 0.8 |

| Mu Opioid Receptor (μOR) | 110 |

| Delta Opioid Receptor (δOR) | 6500 |

Synthesis of this compound

The synthesis of this compound has been described in the scientific literature, notably in the Journal of Medicinal Chemistry. A key synthetic approach involves a multi-step process culminating in a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction. The general workflow for the synthesis is outlined below.

Experimental Protocol for a Key Synthetic Step

The final step in a reported synthesis of this compound involves the coupling of an amine intermediate with an oxadiazole intermediate via a microwave-assisted SNAr reaction.

Materials:

-

Amine intermediate (e.g., a substituted piperidinamine)

-

Oxadiazole intermediate (e.g., a 2-chloroquinoline derivative with an oxadiazole moiety)

-

Solvent (e.g., N,N-Dimethylformamide)

-

Base (e.g., N,N-Diisopropylethylamine)

Procedure:

-

The amine intermediate and the oxadiazole intermediate are combined in a microwave-safe reaction vessel.

-

A suitable solvent, such as N,N-Dimethylformamide, is added to dissolve the reactants.

-

A non-nucleophilic base, such as N,N-Diisopropylethylamine, is added to the mixture to facilitate the reaction.

-

The reaction vessel is sealed and subjected to microwave irradiation at an elevated temperature (e.g., 150-200 °C) for a specified period (e.g., 30-60 minutes).

-

After cooling, the reaction mixture is diluted with a suitable organic solvent and washed with water and brine to remove impurities.

-

The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the final compound, this compound.

Clinical Development

This compound has undergone clinical trials for major depressive disorder. While it demonstrated a favorable safety profile, the Phase 3 KOASTAL-1 study did not meet its primary endpoint of statistically significant improvement in depression symptoms compared to placebo. Further analysis of the clinical data is ongoing.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navacaprant (formerly known as BTRX-335140 and NMRA-140) is a potent and selective antagonist of the kappa opioid receptor (KOR) that has been under investigation for the treatment of major depressive disorder (MDD). Its mechanism of action, centered on the modulation of the brain's stress and reward pathways through KOR antagonism, distinguishes it from traditional antidepressants. This technical guide provides an in-depth overview of this compound's selectivity profile for the different opioid receptor subtypes, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Selectivity Profile

This compound demonstrates a high degree of selectivity for the kappa opioid receptor over the mu (μ) and delta (δ) opioid receptors. This selectivity is crucial for its therapeutic action while minimizing off-target effects commonly associated with less selective opioid receptor modulators. The antagonist activity of this compound at the three opioid receptor subtypes has been quantified in vitro, with the following half-maximal inhibitory concentration (IC50) values reported[1]:

| Receptor Subtype | This compound IC50 (μM) | Fold Selectivity (vs. KOR) |

| Kappa (κ) | 0.029 | - |

| Mu (μ) | 3.3 | ~114-fold |

| Delta (δ) | >10 | >345-fold |

Furthermore, functional assays have demonstrated that this compound lacks agonist activity at any of the opioid receptor subtypes, with a half-maximal effective concentration (EC50) greater than 10 μM for all three receptors[1]. This confirms its role as a pure antagonist. Another study has highlighted this compound's approximately 300-fold selectivity for the KOR compared to the MOR[2].

Experimental Protocols

The in vitro selectivity and functional activity of this compound were determined using a cyclic adenosine monophosphate (cAMP) functional assay in Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant human kappa, mu, or delta opioid receptors[1].

Antagonist Activity Assay

-

Cell Line: CHO-K1 cells stably expressing either human KOR, MOR, or DOR.

-

Assay Principle: Opioid receptors, being G-protein coupled receptors (GPCRs) of the Gi/o type, inhibit the production of cAMP upon agonist stimulation. An antagonist will block this effect, restoring cAMP levels.

-

Methodology:

-

Cells were incubated with varying concentrations of this compound.

-

Following the incubation with the antagonist, a specific agonist for each receptor subtype was added to stimulate the receptors.

-

The intracellular levels of cAMP were then measured.

-

The IC50 value was calculated as the concentration of this compound that inhibited 50% of the maximal response induced by the agonist.

-

Agonist Activity Assay

-

Cell Line: CHO-K1 cells stably expressing either human KOR, MOR, or DOR.

-

Assay Principle: This assay measures the ability of the test compound to directly stimulate the receptor and cause a decrease in intracellular cAMP levels.

-

Methodology:

-

Cells were incubated with increasing concentrations of this compound alone.

-

Intracellular cAMP levels were measured.

-

The EC50 value was determined as the concentration of this compound that produced 50% of its maximal effect. The reported EC50 of >10 μM indicates no significant agonist activity at the tested concentrations[1].

-

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action in the Brain's Reward Circuitry

This compound's therapeutic potential in depression is linked to its ability to modulate the brain's reward circuitry, particularly the mesolimbic dopamine pathway. The endogenous ligand for the KOR is dynorphin, which is released in response to stress. Activation of KORs on dopamine neurons in the ventral tegmental area (VTA) and their terminals in the nucleus accumbens (NAc) has an inhibitory effect on dopamine release. This reduction in dopamine is thought to contribute to the negative affective states and anhedonia associated with stress and depression.

By acting as a KOR antagonist, this compound blocks the effects of dynorphin, thereby disinhibiting dopamine release and potentially restoring normal function to the reward pathway.

Caption: this compound blocks dynorphin-induced inhibition of dopamine release.

Experimental Workflow for In Vitro Selectivity Assay

The following diagram illustrates the general workflow for determining the antagonist activity of this compound at the different opioid receptor subtypes.

Caption: Workflow for determining this compound's antagonist activity.

Conclusion

This compound is a highly selective kappa opioid receptor antagonist with a clear lack of agonist activity at any opioid receptor subtype. Its pharmacological profile, characterized by a significant preference for the KOR over MOR and DOR, supports its development as a targeted therapy for MDD. The mechanism of action, involving the disinhibition of dopamine release in the brain's reward pathways, provides a novel approach to treating the symptoms of depression, particularly anhedonia. The detailed experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of neuropsychopharmacology.

References

- 1. This compound, a novel and selective kappa opioid receptor antagonist, has no agonist properties implicated in opioid-related abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Novel and Highly Selective Kappa Opioid Receptor Antagonist, in Adults With Major Depressive Disorder: A Randomized, Double-Blind Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Navacaprant (also known as BTRX-335140, CYM-53093, and NMRA-140) is a potent and selective antagonist of the kappa opioid receptor (KOR) that has been under investigation for the treatment of major depressive disorder (MDD). The KOR system is implicated in the regulation of mood, stress, and reward, making it a compelling target for novel antidepressant therapies. These application notes provide a detailed overview of the preclinical in vivo experimental protocols for this compound in rodent models, summarizing key quantitative data and outlining methodologies for assessing its pharmacological properties.

Mechanism of Action

This compound acts as a selective antagonist at the KOR. In a state of stress or depression, the endogenous KOR ligand, dynorphin, is released and binds to KORs. This binding initiates a G-protein-mediated signaling cascade that inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This signaling is thought to contribute to the symptoms of anhedonia and depression. By blocking the binding of dynorphin to the KOR, this compound prevents this downstream signaling, thereby mitigating the effects of stress and potentially alleviating depressive symptoms. This compound has demonstrated high selectivity for the KOR over mu (μ) and delta (δ) opioid receptors.[1][2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound from preclinical rodent studies.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. KOR |

| Kappa (KOR) | 0.8 | - |

| Mu (MOR) | 110 | 138-fold |

| Delta (DOR) | >8000 | >8000-fold |

Data from Guerrero et al., 2019.

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rodents

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC0–t (h·ng/mL) | Oral Bioavailability (%) | Brain:Plasma Ratio (1h post-dose) |

| Rat | 5 | p.o. | 39.1 | 232 | 30 | 2:1 |

| Mouse | 10 | p.o. | - | - | - | - |

Data from Guerrero et al., 2019.

Table 3: In Vivo Pharmacodynamic Studies in Rodents

| Assay | Species | This compound Dose (mg/kg) | Route | Agonist (Dose, Route) | Outcome |

| Tail-Flick (KOR Antagonism) | Mouse | 10-30 | i.p. | U-50,488 (KOR agonist) | Dose-dependently abolished KOR-agonist induced analgesia.[3] |

| Prolactin Release | Mouse & Rat | 10, 30 | p.o. | Spiradoline (KOR agonist) | Significantly reduced KOR agonist-stimulated prolactin release.[3] |

| Dopamine Microdialysis | Rat | ≤100 | p.o. | - | No alteration of extracellular dopamine in the nucleus accumbens.[3] |

| Tail-Flick (Agonist Activity) | Mouse | ≤100 | p.o. | - | No analgesic effect, confirming lack of agonist activity. |

Experimental Protocols

The following are detailed protocols for key in vivo rodent studies to characterize the pharmacological properties of this compound.

Protocol 1: Tail-Flick Assay for KOR Antagonist Activity in Mice

Objective: To determine the in vivo KOR antagonist activity of this compound by assessing its ability to block the analgesic effects of a KOR agonist.

Materials:

-

Male CD-1 mice (20-25 g)

-

This compound

-

U-50,488 (or other selective KOR agonist)

-

Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)

-

Vehicle for KOR agonist (e.g., sterile saline)

-

Tail-flick apparatus

-

Animal scale

-

Syringes and needles for intraperitoneal (i.p.) and/or oral (p.o.) administration

Procedure:

-

Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Baseline Latency: Determine the baseline tail-flick latency for each mouse by placing the distal portion of its tail on the radiant heat source of the tail-flick apparatus. The latency is the time taken for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

-

Drug Administration:

-

Administer this compound (e.g., 10, 30 mg/kg, i.p. or p.o.) or vehicle to different groups of mice.

-

After a predetermined pretreatment time (e.g., 30-60 minutes), administer the KOR agonist U-50,488 (e.g., 5 mg/kg, i.p.) or its vehicle.

-

-

Tail-Flick Latency Measurement: At the time of peak effect of the KOR agonist (e.g., 30 minutes post-administration), measure the tail-flick latency again.

-

Data Analysis: The data are typically expressed as the percentage of maximal possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of this compound versus vehicle in blocking the agonist-induced analgesia.

Protocol 2: KOR Agonist-Induced Prolactin Release Assay in Rats

Objective: To confirm in vivo KOR antagonism by measuring this compound's ability to block KOR agonist-induced prolactin secretion.

Materials:

-

Male Sprague-Dawley rats (250-300 g) with indwelling jugular vein catheters

-

This compound

-

Spiradoline (or other selective KOR agonist)

-

Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)

-

Vehicle for KOR agonist (e.g., sterile saline)

-

Blood collection tubes (containing EDTA)

-

Centrifuge

-

Rat prolactin ELISA kit

Procedure:

-

Acclimation: Acclimate catheterized rats to the testing environment and handling for several days before the experiment.

-

Baseline Blood Sample: Collect a baseline blood sample (e.g., 0.2 mL) from the jugular vein catheter.

-

Drug Administration:

-

Administer this compound (e.g., 10, 30 mg/kg, p.o.) or vehicle.

-

After a specified pretreatment time (e.g., 60 minutes), administer the KOR agonist spiradoline (e.g., 0.32 mg/kg, s.c.) or its vehicle.

-

-

Post-Agonist Blood Sampling: Collect blood samples at various time points after agonist administration (e.g., 15, 30, 60, and 120 minutes).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

-

Prolactin Measurement: Determine the plasma prolactin concentrations using a commercially available rat prolactin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Analyze the change in plasma prolactin levels from baseline over time. Use statistical methods (e.g., two-way ANOVA with repeated measures) to compare the effects of this compound versus vehicle on the agonist-induced prolactin release.

Protocol 3: In Vivo Microdialysis for Dopamine in the Nucleus Accumbens of Rats

Objective: To assess the effect of this compound on extracellular dopamine levels in the nucleus accumbens, a key brain region in the reward pathway.

Materials:

-

Male Sprague-Dawley rats (275-325 g)

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Surgery: Anesthetize the rats and place them in a stereotaxic apparatus. Implant a guide cannula targeting the nucleus accumbens shell. Allow the animals to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 μL/min). After a stabilization period, collect baseline dialysate samples (e.g., every 20 minutes) for at least one hour.

-

Drug Administration: Administer this compound (e.g., 10, 30, 100 mg/kg, p.o.) or vehicle.

-

Post-Drug Sample Collection: Continue to collect dialysate samples for several hours after drug administration.

-

Dopamine Analysis: Analyze the dialysate samples for dopamine content using an HPLC-ED system.

-

Data Analysis: Express dopamine concentrations as a percentage of the average baseline levels. Use statistical analysis (e.g., repeated measures ANOVA) to compare the effects of this compound with the vehicle group over time.

Protocol 4: Forced Swim Test (FST) in Mice

Objective: To evaluate the potential antidepressant-like effects of this compound by assessing its impact on immobility time in a stressful situation.

Materials:

-

Male CD-1 or C57BL/6 mice (20-25 g)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Positive control antidepressant (e.g., fluoxetine)

-

Cylindrical swim tank (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm

-

Video recording equipment

-

Animal scale

-

Dosing syringes and needles

Procedure:

-

Drug Administration: Administer this compound, vehicle, or a positive control antidepressant to different groups of mice. The administration can be acute (e.g., 30-60 minutes before the test) or chronic (e.g., once daily for 14-21 days).

-

Swim Session:

-

Gently place each mouse individually into the swim tank.

-

The session typically lasts for 6 minutes.

-

Record the entire session using a video camera.

-

-

Behavioral Scoring:

-

Score the last 4 minutes of the 6-minute session.

-

Measure the duration of immobility, which is defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.

-

-

Data Analysis: Compare the mean immobility time between the different treatment groups using statistical methods such as one-way ANOVA followed by post-hoc tests. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Protocol 5: Unpredictable Chronic Mild Stress (UCMS) in Rats

Objective: To assess the efficacy of this compound in a rodent model of depression characterized by anhedonia.

Materials:

-

Male Wistar or Sprague-Dawley rats (175-200 g at the start)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Positive control antidepressant (e.g., imipramine)

-

Sucrose solution (1%)

-

Water bottles

-

Various stressors (e.g., damp bedding, cage tilt, light/dark cycle reversal, social isolation, crowded housing)

Procedure:

-

Sucrose Preference Baseline: For one week prior to the stress period, train the rats to consume a 1% sucrose solution by presenting them with two bottles, one with sucrose solution and one with water, for 24 hours. Measure the intake from each bottle.

-

UCMS Procedure:

-

Expose the rats to a variable sequence of mild, unpredictable stressors for a period of 4-8 weeks.

-

Examples of stressors include: 12 hours of damp bedding, 45° cage tilt for 12 hours, 24 hours of continuous light, reversal of the light/dark cycle, 4 hours of social isolation, and 4 hours of crowded housing.

-

The stressors should be applied randomly and continuously.

-

-

Drug Treatment: After an initial stress period to induce anhedonia (e.g., 2-3 weeks), begin chronic daily administration of this compound, vehicle, or a positive control.

-

Sucrose Preference Test: Once a week, measure the sucrose preference of the rats. This is calculated as: Sucrose Preference (%) = (Sucrose Intake / (Sucrose Intake + Water Intake)) x 100.

-

Data Analysis: A significant reduction in sucrose preference in the vehicle-treated stress group compared to non-stressed controls indicates the induction of anhedonia. A reversal of this deficit by this compound treatment would suggest antidepressant-like efficacy. Analyze the data using repeated measures ANOVA.

Experimental Workflow Visualization

References

- 1. neumoratx.com [neumoratx.com]

- 2. This compound, a Novel and Highly Selective Kappa Opioid Receptor Antagonist, in Adults With Major Depressive Disorder: A Randomized, Double-Blind Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel and selective kappa opioid receptor antagonist, has no agonist properties implicated in opioid-related abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navacaprant (formerly NMRA-140) is an investigational drug identified as a potent and selective kappa-opioid receptor (KOR) antagonist.[1][2] The KOR system is implicated in the pathophysiology of various psychiatric and neurological disorders, making it a compelling target for therapeutic intervention.[2] this compound, in particular, is being evaluated for the treatment of major depressive disorder (MDD).[2][3] Unlike traditional antidepressants that often target serotonin or norepinephrine pathways, this compound's mechanism of action focuses on antagonizing KORs, which are involved in regulating stress, mood, and reward pathways.

These application notes provide detailed protocols for essential in vitro assays to characterize the binding affinity and functional activity of this compound at the kappa-opioid receptor. The described methods are fundamental for researchers seeking to understand its pharmacological profile and for professionals in drug development aiming to evaluate similar compounds.

Data Presentation: Quantitative Analysis of this compound's In Vitro Profile

The following tables summarize the key in vitro pharmacological data for this compound, facilitating a clear comparison of its binding affinity and functional activity at the human kappa, mu, and delta opioid receptors. These assays were conducted using Chinese Hamster Ovary (CHO-K1) cells stably expressing the respective human opioid receptors.

Table 1: this compound Binding Affinity (IC50)

| Receptor Target | This compound IC50 (µM) |

| Kappa-Opioid Receptor (KOR) | 0.029 |

| Mu-Opioid Receptor (MOR) | 3.3 |

| Delta-Opioid Receptor (DOR) | >10 |

IC50 (half maximal inhibitory concentration) values were determined through competitive radioligand binding assays.

Table 2: this compound Functional Activity (EC50)

| Receptor Target | This compound EC50 (µM) |

| Kappa-Opioid Receptor (KOR) | >10 |

| Mu-Opioid Receptor (MOR) | >10 |

| Delta-Opioid Receptor (DOR) | >10 |

EC50 (half maximal effective concentration) values from functional assays demonstrate a lack of agonist activity for this compound at all three opioid receptor subtypes.

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (IC50)

This protocol outlines a competitive binding assay to determine the concentration of this compound that inhibits 50% of the specific binding of a known radioligand to the kappa-opioid receptor.

Materials:

-

CHO-K1 cell membranes stably expressing human KOR, MOR, or DOR.

-

Radioligand (e.g., [3H]-U69,593 for KOR).

-

This compound (or other test compounds).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

-

Cell harvester.

Procedure:

-